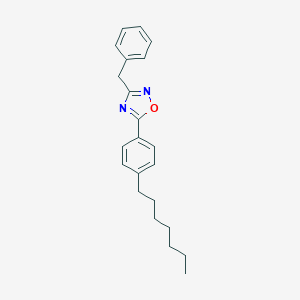![molecular formula C25H23N3O4 B401525 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B401525.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzooxazole ring, a tert-butyl group, and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenol with 4-tert-butylbenzoyl chloride to form the benzooxazole ring, followed by nitration and subsequent amidation to introduce the nitrobenzamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the tert-butyl group.
科学的研究の応用
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring and nitrobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-tert-Butylacetophenone: Similar in structure but lacks the benzooxazole ring and nitrobenzamide group.
N-tert-butylpyrazole derivatives: Share the tert-butyl group but have different core structures and functional groups.
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is unique due to its combination of a benzooxazole ring, tert-butyl group, and nitrobenzamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C25H23N3O4 |
|---|---|
分子量 |
429.5g/mol |
IUPAC名 |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C25H23N3O4/c1-15-13-17(7-11-21(15)28(30)31)23(29)26-19-10-12-22-20(14-19)27-24(32-22)16-5-8-18(9-6-16)25(2,3)4/h5-14H,1-4H3,(H,26,29) |
InChIキー |
UJLKRXKQQJNNNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(butylsulfanyl)-3-cyclopentyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401442.png)
![5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE](/img/structure/B401445.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B401446.png)
![4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether](/img/structure/B401448.png)
![5-(4-Butylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401450.png)
![3-[4'-(hexyloxy)[1,1'-biphenyl]-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole](/img/structure/B401451.png)
![5-(4-Butylphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401454.png)
![5-(4-Butoxyphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401456.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B401457.png)
![5-(4-Hexylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401458.png)
![5-[4-(Heptyloxy)phenyl]-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401459.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401462.png)


